Ethoxyquin
Overview
Description
Ethoxyquin (EQ) is a quinoline-based antioxidant . It is used as a food preservative in certain countries and originally to control scald on pears after harvest . It is also used as a preservative in some pet foods to slow the development of rancidity of fats .
Synthesis Analysis
Ethoxyquin and its two complexes with flavonoids were obtained from ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline, EQ) and quercetin (EQ-Q, 1:1) or rutin (EQ-R, 1:1) . A gas chromatography-tandem mass spectrometry method was successfully developed for the simultaneous determination of EQ, EQI and EQDM in swine tissues .
Molecular Structure Analysis
The molecular formula of Ethoxyquin is C14H19NO . The average molecular mass is 217.307 Da and the monoisotopic mass is 217.146667 Da .
Physical And Chemical Properties Analysis
Ethoxyquin is a clear light yellow to dark brown viscous liquid . It discolors and stains badly and has a mercaptan-like odor . It is insoluble in water and tends to polymerize and darken in color on exposure to light and air .
Scientific Research Applications
Inhibition of Carcinogenic Effects Ethoxyquin (EQ), a common antioxidant, has been shown to inhibit the carcinogenic effects of aflatoxin B1 (AFB1) in rats. The most effective inhibition was observed when EQ and AFB1 were administered simultaneously (Cabral & Neal, 1983).
Determination in Feeds A liquid chromatographic method was developed for determining ethoxyquin in various meals and extruded pet foods. This study was essential for evaluating the risk of human exposure to ethoxyquin through animal feeds (Schreier & Greene, 1997).
Photochemical Behavior in Surface Waters Ethoxyquin's fate under ultraviolet and visible irradiation was investigated. The study provides insights into the degradation rates and products of ethoxyquin in surface water environments, contributing to our understanding of its environmental impact (Toure Bintou et al., 2015).
Use in Animal Feed EQ is widely used in animal feed to protect against lipid peroxidation. Research has focused on its safety and the potential transfer of EQ from feed to animal products like fish, poultry, and eggs (Blaszczyk et al., 2013).
Neuroprotection Against Chemotherapy-Induced Neurotoxicity Ethoxyquin was identified as neuroprotective against toxic neuropathies, including paclitaxel-induced neurotoxicity. Its mechanism of action involves the inhibition of chaperone activity of heat shock protein 90 (Hsp90) and reduction of client protein levels (Zhu et al., 2016).
Detection in Food Products A method based on solid-liquid extraction and liquid chromatography-electrochemical detection was developed for determining ethoxyquin and its dimer in pear skin and salmon samples. This is crucial for assessing EQ presence in food products and the associated health risks (Rodríguez-Gómez et al., 2018).
DNA Damage in Human Peripheral Lymphocytes Ethoxyquin was found to induce DNA damage in human lymphocytes in a dose-dependent manner. This study contributes to our understanding of EQ's potential genotoxic effects (Blaszczyk, 2006).
Determination in Paprika A method for determining ethoxyquin in paprika was developed, addressing the need for accurate measurement of antioxidants in food products (Viñas et al., 1991).
Influence on Oxidative Stability of Milk A study on supplementing cow rations with ethoxyquin and tocopherol demonstrated its impact on the oxidative stability of milk, highlighting its potential use in dairy production (Dunkley et al., 1967).
Cytotoxicity and Genotoxicity Assessment Ethoxyquin's potential pro-oxidant activity and ability to cause DNA damage and chromosome aberrations were reviewed, contributing to food safety evaluations (Blaszczyk & Skolimowski, 2015).
Impact on Fish Health and Immunity Ethoxyquin used in aquaculture feed was studied for its effects on fish health, particularly its immunosuppressive effects, which have implications for fish farming practices (Yamashita et al., 2009).
Influence on Drug Metabolism The effect of ethoxyquin on drug metabolism in rat liver microsomes was studied, indicating its role in inducing and inhibiting certain enzymes, relevant for understanding drug interactions (Kahl & Netter, 1977).
Antioxidant Properties in Fish Oil and Meal The study investigated the antioxidant activity of ethoxyquin and its oxidation products in fish oil and meal, important for preserving the quality of these products (Thorisson et al., 1992).
Electrochemical Behavior and Detection in Salmon The electrochemical behavior of ethoxyquin and its major oxidation products was studied, and a method for detecting EQ in salmon samples was developed, crucial for food safety assessments (Vandeput et al., 2018).
Characterization of Transformation Products in Fish Feed This research characterized the transformation products of ethoxyquin in fish feed, providing valuable information on its oxidative fate and potential risks associated with this additive (Negreira et al., 2017).
Influence on Methanogenic Culture Ethoxyquin's inhibitory effect on methanogenesis was evaluated in a mixed methanogenic culture, highlighting its potential impact on waste treatment processes in the food industry (Shah et al., 2005).
Safety and Hazards
properties
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-1H-quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECIPOUIJURFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Record name | ETHOXYQUIN | |
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Related CAS |
63301-91-7 | |
Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID9020582 | |
Record name | Ethoxyquin | |
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Molecular Weight |
217.31 g/mol | |
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Physical Description |
Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992), Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS] | |
Record name | ETHOXYQUIN | |
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Boiling Point |
253 to 257 °F at 2 mmHg (NTP, 1992), 123-125 °C AT 2 MM HG | |
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Flash Point |
225 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
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Density |
1.029 to 1.031 at 77 °F (NTP, 1992), 1.029-1.031 AT 25 °C/25 °C | |
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Vapor Density |
7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.48 (AIR= 1) | |
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Vapor Pressure |
1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992), 0.000132 [mmHg] | |
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Color/Form |
YELLOW LIQUID | |
CAS RN |
91-53-2, 63301-91-7 | |
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Melting Point |
less than 32 °F (NTP, 1992), Approximately 0 °C | |
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